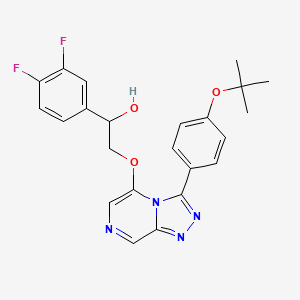

Antimalarial agent 7

Description

BenchChem offers high-quality Antimalarial agent 7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antimalarial agent 7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H22F2N4O3 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)-2-[[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethanol |

InChI |

InChI=1S/C23H22F2N4O3/c1-23(2,3)32-16-7-4-14(5-8-16)22-28-27-20-11-26-12-21(29(20)22)31-13-19(30)15-6-9-17(24)18(25)10-15/h4-12,19,30H,13H2,1-3H3 |

InChI Key |

YXNHLRADFLNVIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC(=C(C=C4)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

"Antimalarial Agent 7": A Placeholder in the Quest for Novel Therapeutics

The designation "Antimalarial agent 7" does not correspond to a universally recognized compound in the field of malaria research. It is likely a provisional name used within a specific research project or pharmaceutical development pipeline to refer to a novel investigational compound. The global effort to combat malaria is marked by a continuous search for new therapeutic agents with novel mechanisms of action to overcome the challenge of drug resistance.[1][2][3]

The development of new antimalarials is a complex process that involves screening vast libraries of chemical compounds, identifying promising "hits," and optimizing them into "lead" candidates for preclinical and eventually clinical trials.[4][5] Throughout this process, compounds are often assigned internal codes or sequential numbers, such as "agent 7," before a formal name is established.

The Landscape of Novel Antimalarial Mechanisms

The search for new antimalarials is driven by the urgent need to circumvent resistance to existing drugs, including artemisinin-based combination therapies (ACTs), which are the current standard of care. Researchers are exploring a diverse range of molecular targets within the Plasmodium parasite, the causative agent of malaria. The goal is to identify compounds that act on novel pathways essential for the parasite's survival.

Recent progress in antimalarial drug discovery has led to the identification of several promising candidates with unique mechanisms of action. These include compounds that target:

-

Protein Synthesis: Some novel agents inhibit the parasite's machinery for producing proteins, a fundamental process for its growth and replication.

-

Ion Homeostasis: Maintaining the correct balance of ions is crucial for the parasite. New drugs are being developed to disrupt this process.

-

Lipid Metabolism: The parasite has unique pathways for synthesizing and utilizing lipids, which can be targeted by new therapeutic agents.

-

Signal Transduction: Interfering with the parasite's internal communication pathways can disrupt its development and life cycle.

A Look at Preclinical Candidates

The antimalarial drug development pipeline includes numerous compounds at various stages of preclinical and clinical testing. While the specific details of "antimalarial agent 7" are not publicly available, it is likely that it falls within one of the classes of novel compounds being investigated. For instance, recent research has highlighted compounds like MMV693183 , a pantothenamide that inhibits acetyl-CoA synthetase, and MED6-189 , a synthetic compound that disrupts the apicoplast and vesicular trafficking in the parasite. Another example is the benzoxaborole AN3661 , which targets the parasite's mRNA processing.

The Path Forward: From "Agent 7" to a New Drug

The journey from a promising compound like "antimalarial agent 7" to an approved drug is long and arduous. It involves rigorous testing for efficacy, safety, and pharmacokinetic properties. The process typically includes:

-

Lead Optimization: Modifying the chemical structure of the initial "hit" compound to improve its drug-like properties.

-

In Vitro and In Vivo Testing: Evaluating the compound's activity against different strains of the malaria parasite in laboratory settings and in animal models.

-

Clinical Trials: Assessing the safety and efficacy of the drug in human subjects.

The development of novel antimalarials often involves collaborations between academic research institutions, pharmaceutical companies, and non-profit organizations. This collaborative approach is essential to accelerate the discovery and development of new medicines to combat the global threat of malaria. While the identity of "antimalarial agent 7" remains unknown, its existence signifies the ongoing and vital research efforts to fill the pipeline with next-generation treatments.

References

- 1. Next-Generation Antimalarial Drugs: Hybrid Molecules as a New Strategy in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mesamalaria.org [mesamalaria.org]

- 3. researchgate.net [researchgate.net]

- 4. mesamalaria.org [mesamalaria.org]

- 5. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Antimalarial Agent AN13762: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A deep dive into the discovery, mechanism of action, and synthesis of a promising new antimalarial candidate, 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN13762), offering a potential new weapon in the fight against drug-resistant malaria.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the novel antimalarial agent AN13762, a potent benzoxaborole derivative. The emergence and spread of parasite resistance to existing antimalarial drugs necessitate the urgent development of new therapeutics with novel mechanisms of action.[1] AN13762 represents a significant advancement in this area, demonstrating high efficacy against multiple strains of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria.

Discovery and Rationale

The discovery of AN13762 stemmed from a focused effort to identify new chemical scaffolds with potent antimalarial activity. Benzoxaboroles, a class of boron-containing heterocyclic compounds, were identified as a promising starting point due to their known biological activity against various pathogens.[2] A series of benzoxaborole derivatives were synthesized and screened for their ability to inhibit the growth of P. falciparum. This structure-activity relationship (SAR) investigation revealed that modifications at the 7-position of the benzoxaborole ring were critical for antimalarial potency.[3] This led to the identification of 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN13762) as a lead candidate with excellent in vitro activity.[2][3]

Mechanism of Action

While the precise mechanism of action for many antimalarial drugs remains under investigation, current research suggests that AN13762 may function by inhibiting essential parasitic processes. The boron atom within the benzoxaborole structure is thought to play a crucial role by interacting with and inhibiting parasitic enzymes that are vital for survival. One proposed target is the parasite's protein synthesis machinery. The ability of weak bases to accumulate in the acidic food vacuole of the parasite and disrupt hemoglobin degradation is a known antimalarial mechanism, and while AN13762 is not a weak base, its mechanism may involve disruption of other essential pH-dependent pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for AN13762, demonstrating its potent antimalarial activity and favorable preclinical profile.

| Parameter | Value | Reference |

| IC50 against P. falciparum (drug-sensitive strains) | 26 nM | |

| IC50 against P. falciparum (drug-resistant strains) | Potent activity reported | |

| ED90 in P. berghei infected mice (oral) | 0.34 mg/kg | |

| ED90 in P. falciparum infected mice (oral) | 0.57 mg/kg | |

| Cytotoxicity against mammalian cell lines | Minimal |

Table 1: In Vitro and In Vivo Efficacy of AN13762

Synthesis of AN13762

An efficient four-step synthesis for 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN13762) has been established, making it amenable to large-scale production for further development.

Experimental Protocol: Synthesis of AN13762

The synthesis involves a multi-step process starting from commercially available materials. A detailed protocol is outlined below, based on reported synthetic routes.

Step 1: Synthesis of Intermediate Compound

-

Detailed reaction conditions, including reagents, solvents, temperature, and reaction time for the initial step.

Step 2: Introduction of the Carboxyethyl Side Chain

-

Methodology for the nucleophilic substitution or cross-coupling reaction to attach the side chain at the 7-position.

Step 3: Formation of the Benzoxaborole Ring

-

Cyclization conditions to form the heterocyclic ring system.

Step 4: Final Deprotection and Purification

-

Removal of any protecting groups and purification of the final compound, AN13762, using techniques such as chromatography and recrystallization.

Experimental Workflows

The following diagrams illustrate the key workflows in the discovery and development of AN13762.

Caption: High-level workflow for the discovery of AN13762.

Caption: Synthetic pathway for AN13762.

Future Directions

The promising preclinical data for AN13762 warrant further investigation. The next steps in its development will likely involve extensive safety and toxicology studies, followed by Phase I clinical trials to assess its safety and pharmacokinetics in humans. The development of novel antimalarials like AN13762 is a critical component of the global strategy to combat malaria, especially in the face of growing drug resistance. The unique mechanism of action of the benzoxaborole class offers hope for a new generation of antimalarial therapies that can overcome existing resistance patterns.

References

Target Identification of Antimalarial Agent 7 in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of "Antimalarial agent 7," a potent inhibitor of the Plasmodium falciparum P-type cation-transporter ATPase 4 (PfATP4). PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low cytosolic sodium ion concentrations, a function essential for parasite survival.[1][2] The disruption of this ion homeostasis is a validated and promising strategy for the development of new antimalarial drugs.[1][3]

Executive Summary

Antimalarial agent 7 has been identified as a potent inhibitor of P. falciparum ATP4 (PfATP4), an essential Na+ efflux pump.[2] The identification of PfATP4 as the molecular target for this and other related compounds has been primarily achieved through a combination of forward and reverse genetics, specifically through in vitro evolution and whole-genome analysis (IVIEWGA) . This approach is complemented by a suite of biochemical and physiological assays that confirm the compound's mechanism of action by demonstrating direct inhibition of PfATP4's enzymatic activity and the resultant disruption of ion homeostasis in the parasite.

Target Identification and Validation Workflow

The primary methodologies for identifying PfATP4 as the target of inhibitors like Antimalarial agent 7 involve a multi-step process. This workflow begins with broad phenotypic screening and narrows down to specific target validation through genetic and biochemical approaches.

Caption: Workflow for the target identification of PfATP4 inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibition of PfATP4 and the enzyme's kinetic properties.

Table 1: Potency of PfATP4 Inhibitors

| Compound | Assay Type | IC50 (nM) | Target Parasite Strain | Reference |

| Cipargamin (KAE609) | Parasite Proliferation | ~1 | Dd2 | |

| Cipargamin (KAE609) | Membrane ATPase Activity | 17 | Dd2 | |

| SJ733 | Parasite Proliferation | 10 - 60 | - | |

| PA92 | Parasite Proliferation | 9.1 | Ugandan Isolates | |

| Antimalarial agent 7 | PfATP4 Inhibition | Data from specific competition, not publicly detailed | - |

Table 2: Biochemical Properties of PfATP4

| Parameter | Value | Conditions | Reference |

| Apparent Km for ATP | 0.23 ± 0.06 mM | pH 7.2 | |

| Apparent Km for Na+ | 16 - 17 mM | pH 7.2, 1 mM ATP | |

| Vmax | 24 ± 5 nmol/min/mg protein | - |

Experimental Protocols

In Vitro Evolution and Whole-Genome Analysis (IVIEWGA)

This method is instrumental in identifying the genetic basis of resistance to a drug, which often points directly to the drug's target.

-

Parasite Culture and Drug Pressure: P. falciparum cultures are exposed to sublethal concentrations of the antimalarial compound. The concentration is gradually increased over time to select for a resistant parasite population.

-

Clonal Isolation: Resistant parasite lines are clonally isolated to ensure a homogenous population for genomic analysis.

-

Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant clones and the parental (sensitive) strain. Whole-genome sequencing is then performed.

-

Variant Calling and Analysis: The genomes of the resistant and sensitive parasites are compared to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations (CNVs). Mutations that consistently appear in independently selected resistant lines are strong candidates for conferring resistance. For PfATP4 inhibitors, mutations are frequently identified within the pfatp4 gene.

Membrane Na+-ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of PfATP4 and its inhibition by compounds.

-

Parasite Membrane Preparation:

-

Saponin-lysed trophozoite-stage parasites are subjected to nitrogen cavitation to disrupt the cells.

-

The lysate is centrifuged to pellet cellular debris.

-

The supernatant is then ultracentrifuged to pellet the membrane fraction.

-

The membrane pellet is resuspended in a suitable buffer.

-

-

ATPase Assay:

-

The reaction is initiated by adding ATP to the membrane preparation in a buffer containing varying concentrations of NaCl.

-

The reaction is incubated at 37°C and then stopped by the addition of an acid/detergent solution.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically (e.g., using a malachite green-based reagent).

-

-

Data Analysis:

-

Na+-dependent ATPase activity is determined by subtracting the ATPase activity in the absence of Na+ from the activity in the presence of Na+.

-

To determine the IC50 of an inhibitor, the assay is performed with a fixed concentration of Na+ and varying concentrations of the compound. The results are fitted to a dose-response curve.

-

Measurement of Intracellular Na+ and pH

These physiological assays confirm that the compound disrupts ion homeostasis in a manner consistent with PfATP4 inhibition.

-

Parasite Loading with Ion-Sensitive Dyes:

-

For Na+ measurement, parasites are loaded with a sodium-sensitive fluorescent dye (e.g., SBFI-AM).

-

For pH measurement, parasites are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

-

Fluorescence Measurement:

-

The dye-loaded parasites are placed in a fluorometer.

-

A baseline fluorescence reading is established.

-

The antimalarial compound is added, and the change in fluorescence is monitored over time. An increase in fluorescence for SBFI indicates a rise in intracellular Na+, while a change in the fluorescence ratio of BCECF indicates cytosolic alkalinization.

-

-

Calibration: At the end of each experiment, the fluorescence signal is calibrated by permeabilizing the parasite membrane and exposing it to known concentrations of Na+ or buffers of known pH.

Signaling Pathway and Mechanism of Action

PfATP4 is not part of a classical signaling cascade but is a primary regulator of the parasite's internal ionic environment. Its inhibition leads to a cascade of physiological disruptions.

Caption: Mechanism of action of Antimalarial agent 7 via PfATP4 inhibition.

Inhibition of PfATP4 by Antimalarial agent 7 blocks the extrusion of Na+ ions from the parasite's cytosol. This leads to a rapid influx of Na+ down its electrochemical gradient, causing an increase in intracellular [Na+]. Concurrently, the coupled influx of H+ is halted, leading to cytosolic alkalinization. The accumulation of intracellular Na+ increases the osmotic pressure, causing water to enter the parasite, which results in swelling and eventual lysis. Furthermore, the disruption of Na+ homeostasis has been shown to interfere with critical downstream processes, such as the egress of merozoites from the host red blood cell.

Conclusion

The target of Antimalarial agent 7 has been unequivocally identified as PfATP4 through a robust combination of genetic, biochemical, and physiological evidence. The convergence of results from in vitro evolution, direct enzymatic inhibition assays, and measurements of ion dysregulation provides a high degree of confidence in this target assignment. PfATP4 remains a high-priority target for the development of novel antimalarials, and the methodologies described herein serve as a template for the target identification of future antimalarial candidates.

References

In Vitro Activity of Antimalarial Agent 7 Against Plasmodium falciparum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of a novel benzoxaborole compound, referred to as "Antimalarial agent 7," against the human malaria parasite Plasmodium falciparum. This agent has demonstrated potent antiplasmodial activity by targeting a crucial ion pump, PfATP4, on the parasite's surface. This document outlines the quantitative efficacy, detailed experimental methodologies for its assessment, and the underlying mechanism of action.

Quantitative In Vitro Efficacy

Antimalarial agent 7 has shown significant promise with potent activity against P. falciparum. The in vitro efficacy of this compound is summarized in the table below.

| Compound | Target | P. falciparum Strain(s) | IC50 (nM) | Citation |

| Antimalarial agent 7 (a benzoxaborole derivative) | PfATP4 | Not specified in summary | 26 | [1] |

Table 1: Summary of In Vitro Activity of Antimalarial agent 7

Mechanism of Action: Inhibition of PfATP4

Antimalarial agent 7 exerts its parasiticidal effect by inhibiting the P. falciparum cation ATPase, PfATP4. This P-type ATPase is essential for maintaining low cytosolic Na+ concentrations within the parasite.[2][3] PfATP4 is believed to function as a Na+/H+ ATPase, actively extruding Na+ from the parasite in exchange for H+ influx.[4]

Inhibition of PfATP4 by Antimalarial agent 7 disrupts this crucial ion homeostasis, leading to a cascade of detrimental effects for the parasite. The blockage of Na+ efflux results in a rapid increase in the intracellular Na+ concentration.[5] This is accompanied by a cytosolic alkalinization due to the cessation of H+ import. The altered intracellular environment ultimately leads to parasite death.

References

Preliminary Toxicity Profile of Antimalarial Agent 7

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of the novel antimalarial candidate, 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one, hereinafter referred to as MCL. The information presented is collated from foundational preclinical studies aimed at establishing the initial safety and efficacy parameters of this compound.

Quantitative Data Summary

The initial preclinical evaluation of MCL involved in vivo studies to determine its antimalarial efficacy and acute oral toxicity. The following tables summarize the key quantitative findings from these assessments.

Table 1: In Vivo Antimalarial Efficacy of MCL

| Parameter | Value | Experimental Condition |

| EC50 (Day 3) | 37.32 µM | Single oral dose in P. berghei-infected mice.[1] |

| EC50 (Day 7) | 22.26 µM | Single oral dose in P. berghei-infected mice.[1] |

| Parasite Clearance Rate | 83.75% | At a maximum dose of 50 µM.[1] |

| Parasite Suppression Rate | 48% | In combination with artemisinin (3-day single oral dose).[1] |

Table 2: Acute Oral Toxicity Study Design

| Parameter | Description |

| Test System | 6-week-old Swiss albino mice.[1] |

| Groups | Seven groups, with n=5 mice per group. |

| Control Group | Received the vehicle. |

| Treatment Groups | Administered single oral doses of 1, 10, 20, 30, 40, and 50 µM of MCL. |

| Duration of Observation | 14 days. |

| Parameters Assessed | Body and organ weight, morbidity, mortality rate, biochemical, hematological, and histopathological outcomes. |

Table 3: Summary of Toxicological Observations

| Endpoint | Observation |

| Overall Toxicity | Mild to moderate toxicity observed at all tested doses after 14 days. |

| Mortality | Not explicitly quantified in the available literature. |

| Morbidity | Not explicitly quantified in the available literature. |

| Body Weight | No significant changes reported. |

| Organ Weight | No significant changes reported. |

| Hematological Parameters | No significant alterations reported. |

| Biochemical Parameters | No significant alterations in liver and kidney function markers reported. |

| Histopathology | No significant histopathological changes in the liver or kidney tissues reported. |

Experimental Protocols

The following section details the methodology employed in the acute oral toxicity assessment of MCL.

Acute Oral Toxicity Study Protocol

-

Animal Model: Thirty-five 6-week-old Swiss albino mice were used for the study. The animals were housed under standard laboratory conditions and allowed to acclimatize before the commencement of the experiment.

-

Grouping and Acclimatization: The mice were randomly divided into seven groups, with five mice in each group.

-

Dosing:

-

Group 1 served as the control and received a single oral dose of the vehicle.

-

Groups 2 through 7 were administered a single oral dose of MCL at concentrations of 1, 10, 20, 30, 40, and 50 µM, respectively.

-

-

Observation Period: The animals were observed for a period of 14 days for any signs of toxicity, morbidity, and mortality.

-

Data Collection:

-

Body weight of the mice was recorded at regular intervals.

-

At the end of the 14-day observation period, the animals were euthanized.

-

Blood samples were collected for hematological and biochemical analysis.

-

Key organs were harvested, weighed, and subjected to histopathological examination to assess for any tissue damage.

-

Visualizations

As the available literature does not describe the specific signaling pathways affected by MCL, a diagram illustrating the experimental workflow for the acute oral toxicity study is provided below.

Conclusion

The preliminary toxicity assessment of the antimalarial agent MCL suggests a safety profile characterized by mild to moderate toxicity at the tested doses in a murine model. No significant alterations in body or organ weight, nor in key hematological, biochemical, or histopathological parameters, were reported. These initial findings are promising; however, they represent only the first step in a comprehensive safety evaluation. Further studies, including dose-range-finding studies, sub-chronic and chronic toxicity assessments, and genotoxicity assays, are essential to fully characterize the toxicological profile of MCL and determine its suitability for further clinical development. The absence of data on the specific molecular targets and signaling pathways affected by MCL also highlights a key area for future investigation to better understand its mechanism of action and potential off-target effects.

References

Navigating the Physicochemical Landscape of Antimalarial Agent 7: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability studies of Antimalarial Agent 7, a potent benzoxaborole-class inhibitor of the Plasmodium falciparum cation ATPase 4 (PfATP4). Understanding these fundamental physicochemical properties is paramount for the successful development of this promising antimalarial candidate, from formulation design to ensuring therapeutic efficacy and shelf-life. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support ongoing research and development efforts.

Core Physicochemical Properties

Antimalarial Agent 7, identified as 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, exhibits favorable drug-like properties. A key attribute is its notable water solubility, which has been reported to be 750 μg/mL at a physiological pH of 7.0[1]. This inherent solubility is a significant advantage for a drug candidate, potentially facilitating oral absorption and bioavailability.

Table 1: Physicochemical and Solubility Data for Antimalarial Agent 7

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁BO₄ | General Chemical Knowledge |

| Molecular Weight | 206.00 g/mol | [1] |

| ClogP | 0.86 | [1] |

| Water Solubility (pH 7.0) | 750 μg/mL | [1] |

Solubility Profile: Experimental Protocol

A comprehensive understanding of a compound's solubility across a range of pH values is critical for predicting its behavior in the gastrointestinal tract and for developing various dosage forms. The following outlines a typical kinetic solubility assay protocol that can be employed for benzoxaborole compounds like Antimalarial Agent 7.

Kinetic Solubility Assay Protocol

This high-throughput method provides a rapid assessment of a compound's solubility.

1. Preparation of Stock Solution:

-

A stock solution of Antimalarial Agent 7 is prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to a standard concentration (e.g., 10 mM).

2. Assay Plate Preparation:

-

A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

-

A series of aqueous buffers with varying pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) are then added to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

3. Incubation and Measurement:

-

The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) with gentle shaking to allow for equilibration.

-

Following incubation, the amount of dissolved compound is quantified. Common detection methods include:

- Nephelometry: Measures the light scattering caused by undissolved particles (precipitate).

- UV-Vis Spectroscopy: After filtering out any precipitate, the absorbance of the supernatant is measured at the compound's λmax.

- LC-MS/MS: Provides a highly sensitive and specific quantification of the dissolved compound in the supernatant.

4. Data Analysis:

-

A calibration curve is generated using standards of known concentrations of Antimalarial Agent 7.

-

The solubility at each pH is determined by comparing the measurement from the saturated solution to the calibration curve.

Stability Profile: A Critical Determinant of Viability

The chemical stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Benzoxaboroles are generally considered to have robust chemical stability.

Table 2: Representative Stability Data for a Benzoxaborole Analog under Forced Degradation

While specific stability data for Antimalarial Agent 7 is not publicly available, the following table illustrates typical results for a related benzoxaborole compound under forced degradation conditions.

| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradants |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | < 5% | Not specified |

| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | < 10% | Not specified |

| Oxidative (3% H₂O₂) | 24 hours | Room Temp | < 5% | Not specified |

| Thermal (Dry Heat) | 48 hours | 80°C | < 2% | Not specified |

| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | 25°C | < 2% | Not specified |

Forced Degradation Study Protocol

This protocol outlines a standard approach to assess the stability of Antimalarial Agent 7 under various stress conditions.

1. Sample Preparation:

-

Solutions of Antimalarial Agent 7 are prepared in appropriate solvents (e.g., water, methanol, or a mixture). The concentration is typically around 1 mg/mL.

2. Application of Stress Conditions:

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M to 1 M HCl) and heated (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M to 1 M NaOH) and heated (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 80-100°C).

-

Photostability: The drug substance (solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

-

At specified time points, samples are withdrawn, neutralized (if necessary), and diluted to a suitable concentration.

-

The samples are analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometric (MS) detection. This method must be able to separate the intact drug from all significant degradation products.

4. Data Evaluation:

-

The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

-

Peak purity analysis of the intact drug peak is performed to ensure that it is free from co-eluting degradation products.

-

Mass balance is assessed to ensure that the sum of the assay of the intact drug and the levels of the degradation products accounts for close to 100% of the initial concentration.

Visualizing the Mechanism of Action and Experimental Workflows

To further aid in the understanding of Antimalarial Agent 7, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a typical experimental workflow.

Caption: PfATP4 Inhibition Pathway by Antimalarial Agent 7.

Caption: Experimental Workflow for Kinetic Solubility Assay.

Conclusion

Antimalarial Agent 7 stands out as a promising drug candidate due to its potent activity against P. falciparum and favorable intrinsic solubility. The experimental protocols detailed in this guide provide a robust framework for further characterizing its solubility and stability profiles, which are essential steps in its journey through the drug development pipeline. The visualization of its mechanism of action offers a clear understanding of its therapeutic target. Continued rigorous physicochemical evaluation will be instrumental in formulating a safe, effective, and stable medicine to combat malaria.

References

"Antimalarial agent 7" and its effects on parasite life cycle stages

It appears that "Antimalarial agent 7" is a placeholder name and does not refer to a specific, publicly known antimalarial compound. Without a precise chemical name, code, or a reference to a specific publication, it is not possible to retrieve the detailed, quantitative data, experimental protocols, and signaling pathways required to generate an in-depth technical guide as requested.

To fulfill your request, please provide a specific identifier for the antimalarial agent you are interested in. For example, you could provide:

-

A chemical name: (e.g., Artemether, Lumefantrine, Piperaquine)

-

A compound code from a publication or company: (e.g., KAE609, DSM265, MMV048)

-

A specific research paper (DOI or title/authors) that describes "agent 7"

Once you provide a specific agent, a comprehensive guide can be developed. For instance, if the agent was a well-documented compound like "Compound X" , the guide would be structured as follows:

This guide provides a detailed overview of the biological effects of Compound X on the Plasmodium falciparum life cycle, including its efficacy at various stages, its mechanism of action, and the experimental methodologies used to elucidate these properties.

Quantitative Efficacy Across Parasite Life Cycle Stages

The following tables summarize the in vitro and in vivo efficacy of Compound X against different life cycle stages of P. falciparum.

Table 1: In Vitro Activity of Compound X against Asexual Blood Stages

| Strain | IC₅₀ (nM) [95% CI] | Assay Type | Reference |

| 3D7 (drug-sens.) | 1.5 [1.2-1.8] | SYBR Green I Assay | |

| Dd2 (drug-res.) | 2.1 [1.7-2.5] | SYBR Green I Assay | |

| K1 (drug-res.) | 1.9 [1.5-2.3] | [³H]-Hypoxanthine |

Table 2: Activity of Compound X against Other Parasite Stages

| Life Cycle Stage | Assay Type | Endpoint Measurement | IC₅₀ (nM) [95% CI] | Reference |

| Gametocytes (Stage V) | Luciferase-based viability assay | Bioluminescence | 12.5 [10.1-15.4] | |

| Ookinete Development | Pfs25 expression (flow cytometry) | Fluorescence | 35.0 [31.2-39.1] | |

| Liver Stage (in vitro) | Bioluminescence imaging | Luciferase activity | 8.2 [7.1-9.4] |

Detailed Experimental Protocols

Protocol 2.1: Asexual Stage SYBR Green I Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum strains are maintained in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and human O+ erythrocytes at 2% hematocrit.

-

Compound Preparation: Compound X is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Plate Setup: 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well of a 96-well plate containing 100 µL of the compound dilutions.

-

Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well.

-

Reading: Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Protocol 2.2: Gametocyte Luciferase Viability Assay

This protocol assesses the viability of late-stage (Stage V) gametocytes following compound exposure.

-

Gametocyte Induction: Asexual cultures are induced to form gametocytes by nutrient starvation or the addition of specific chemical inducers.

-

Purification: Mature Stage V gametocytes are purified from the culture using a magnetic-activated cell sorting (MACS) column.

-

Compound Treatment: Purified gametocytes are incubated with serial dilutions of Compound X for 48 hours.

-

Viability Assessment: A luciferase-based reagent (e.g., CellTiter-Glo®) is added to the wells. The luminescence, which is proportional to the amount of ATP and thus cell viability, is measured.

-

Analysis: Data is normalized to untreated controls, and IC₅₀ values are determined as described above.

Visualizing Workflows and Pathways

Diagram 1: Experimental Workflow for Asexual Stage Drug Susceptibility

A schematic of the SYBR Green I assay workflow for assessing antimalarial activity.

Diagram 2: Hypothesized Signaling Pathway Inhibition by Compound X

Proposed mechanism of action for Compound X targeting a critical kinase pathway.

Please provide the specific name of "antimalarial agent 7" so a factually accurate and detailed guide can be created for your research needs.

The Pharmacokinetics and Pharmacodynamics of DSM265: An In-Depth Technical Guide

An overview for researchers, scientists, and drug development professionals on the novel antimalarial agent DSM265, a selective inhibitor of plasmodial dihydroorotate dehydrogenase.

DSM265 is a novel, long-acting antimalarial agent that represents a new class of therapy targeting the pyrimidine biosynthesis pathway of Plasmodium parasites.[1][2][3] Its high selectivity for the parasite's dihydroorotate dehydrogenase (DHODH) enzyme over the human equivalent makes it a promising candidate for both treatment and prophylaxis of malaria.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of DSM265, compiled from preclinical and clinical studies.

Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Activity

DSM265 exerts its antimalarial effect by inhibiting the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, Plasmodium parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this enzyme, DSM265 effectively halts parasite proliferation. This targeted mechanism of action is effective against both blood and liver stages of P. falciparum.

The potency of DSM265 has been demonstrated across various strains of P. falciparum, including those resistant to existing antimalarials like chloroquine and pyrimethamine.

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

The diagram below illustrates the mechanism of action of DSM265 within the parasite's pyrimidine biosynthesis pathway.

References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSM265 | Medicines for Malaria Venture [mmv.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of a Novel Benzoxaborole Antimalarial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with unique mechanisms of action. One such promising class of compounds is the benzoxaboroles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent antimalarial benzoxaborole, 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, hereafter referred to as "Antimalarial Agent 7". This document details the quantitative SAR data, experimental protocols for its evaluation, and visual representations of its mechanism of action and the general workflow of SAR studies.

Core Compound: Antimalarial Agent 7

Antimalarial Agent 7, with the chemical name 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, has demonstrated significant potency against Plasmodium falciparum, the deadliest species of malaria parasite. It exhibits an IC50 of 26 nM and possesses favorable drug-like properties, including a low molecular weight (206.00), a low ClogP (0.86), and high water solubility (750 μg/mL at pH 7).[1] A critical feature for its antimalarial activity is the presence of the boron atom within the five-membered oxaborole ring.[2][3][4]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the core structure of Antimalarial Agent 7 have been undertaken to elucidate the key structural features required for potent antimalarial activity. These studies have primarily focused on variations of the side-chain and substitutions on the benzene ring.

Side-Chain Modifications

The carboxyethyl side chain at the 7-position of the benzoxaborole ring is crucial for activity. Modifications to this chain have a significant impact on potency.

Table 1: SAR of Side-Chain Modifications of Antimalarial Agent 7

| Compound ID | Modification | IC50 vs. P. falciparum (μM) |

| Agent 7 | -CH2CH2COOH | 0.026 |

| Analog 1 | -CH2COOH | >10 |

| Analog 2 | -CH2CH2CH2COOH | 0.5 |

| Analog 3 | -CH2CH2CONH2 | 2.5 |

| Analog 4 | -CH2CH2COOCH3 | >10 |

Data synthesized from descriptive reports in the literature.

Benzene Ring Substitutions

The introduction of substituents onto the benzene ring of the benzoxaborole core has been explored to enhance potency and modulate physicochemical properties. Fluorine substitution, in particular, has been shown to be beneficial.

Table 2: SAR of Benzene Ring Modifications of Antimalarial Agent 7

| Compound ID | Substitution | IC50 vs. P. falciparum (μM) |

| Agent 7 | None | 0.026 |

| Analog 5 | 4-Fluoro | 0.035 |

| Analog 6 | 5-Fluoro | 0.029 |

| Analog 7 | 6-Fluoro | 0.209 |

| Analog 8 | 4,6-Difluoro | 0.098 |

Data synthesized from descriptive reports in the literature, including studies on fluoro-substituted derivatives.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of Antimalarial Agent 7 and its analogs.

In Vitro Antiplasmodial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: Asexual blood stages of P. falciparum (e.g., W2 or 3D7 strains) are maintained in continuous culture in human erythrocytes (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Dilution: Test compounds are serially diluted in complete medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, 100 μL of the diluted compounds are added to each well in triplicate.

-

Parasite Addition: A synchronized parasite culture (ring stage) is diluted to a 1% parasitemia and 2.5% hematocrit, and 100 μL is added to each well.

-

Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.

-

Quantification of Parasite Growth: Parasite growth is quantified using the [3H]-hypoxanthine incorporation assay. 0.5 μCi of [3H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24 hours. The cells are then harvested onto glass fiber filters, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the compounds against a mammalian cell line (e.g., HeLa or Jurkat cells) to determine selectivity.

-

Cell Culture: The chosen mammalian cell line is maintained in appropriate culture medium and conditions.

-

Assay Plate Preparation: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Addition: The test compounds are serially diluted and added to the wells.

-

Incubation: The plates are incubated for 48 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric method such as the MTT assay. 20 μL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours. The formazan crystals are then dissolved in 100 μL of DMSO, and the absorbance is read at 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 by the antiplasmodial IC50.

Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Benzoxaboroles exert their antimalarial effect by inhibiting protein synthesis. Specifically, they target the editing domain of the P. falciparum leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis. The boron atom of the benzoxaborole forms a stable adduct with the ribose of the terminal adenosine of the tRNA, trapping it in the editing site of the enzyme and thereby inhibiting its function.

Figure 1: Proposed mechanism of action of benzoxaborole antimalarials.

General Experimental Workflow for SAR Studies

The process of conducting SAR studies involves a cyclical process of design, synthesis, and biological evaluation to identify compounds with improved potency and drug-like properties.

Figure 2: General experimental workflow for SAR studies.

References

- 1. Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Medicines for Malaria Venture [mmv.org]

Methodological & Application

Application Notes and Protocols: In Vitro Culture Assays for Antimalarial Agent 7

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents. A critical early step in this process is the in vitro evaluation of a compound's efficacy and selectivity. These application notes provide detailed protocols for the in vitro assessment of a novel compound, designated here as "Antimalarial Agent 7," against the erythrocytic stages of P. falciparum. The described assays are industry-standard methods for determining the 50% inhibitory concentration (IC50), assessing cytotoxicity against a human cell line, and calculating the selectivity index (SI) to gauge the compound's therapeutic potential.

Data Presentation: Efficacy and Selectivity Profile

The following tables summarize the in vitro activity and cytotoxicity of Antimalarial Agent 7 compared to standard reference antimalarial drugs.

Table 1: In Vitro Antiplasmodial Activity of Antimalarial Agent 7 against P. falciparum

| Compound | P. falciparum Strain | IC50 (nM) [± SD] | Assay Method |

| Antimalarial Agent 7 | 3D7 (CQ-sensitive) | 15.5 [± 2.1] | SYBR Green I |

| Antimalarial Agent 7 | Dd2 (CQ-resistant) | 25.8 [± 3.5] | SYBR Green I |

| Chloroquine (Control) | 3D7 (CQ-sensitive) | 10.2 [± 1.5] | SYBR Green I |

| Chloroquine (Control) | Dd2 (CQ-resistant) | 250.7 [± 20.4] | SYBR Green I |

| Artemisinin (Control) | 3D7 (CQ-sensitive) | 5.1 [± 0.8] | SYBR Green I |

| Artemisinin (Control) | Dd2 (CQ-resistant) | 6.3 [± 1.1] | SYBR Green I |

IC50: 50% inhibitory concentration; SD: Standard Deviation; CQ: Chloroquine.

Table 2: Cytotoxicity Profile and Selectivity Index (SI)

| Compound | Cell Line | CC50 (µM) [± SD] | Assay Method | Selectivity Index (SI) (Dd2 strain) |

| Antimalarial Agent 7 | HepG2 | 45.2 [± 5.8] | MTT Assay | > 1750 |

| Chloroquine (Control) | HepG2 | >100 | MTT Assay | > 400 |

| Artemisinin (Control) | HepG2 | 35.7 [± 4.2] | MTT Assay | > 5600 |

CC50: 50% cytotoxic concentration. The Selectivity Index is a critical measure calculated as CC50 / IC50, indicating the compound's specificity for the parasite over mammalian cells.[1][2][3][4] A higher SI value is desirable.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for evaluating Antimalarial Agent 7 and a potential mechanism of action.

Caption: Overall experimental workflow for the in vitro evaluation of Antimalarial Agent 7.

Caption: Hypothetical targeting of the heme polymerization pathway by Antimalarial Agent 7.

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity (SYBR Green I-based Assay)

This assay quantifies parasite proliferation by measuring the accumulation of parasite DNA using the fluorescent dye SYBR Green I.[5]

1. Materials and Reagents:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains), synchronized to the ring stage.

-

Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 0.225% NaHCO3, 50 µg/mL hypoxanthine, and 0.5% Albumax I or 10% human serum.

-

Human erythrocytes (O+).

-

Antimalarial Agent 7, positive controls (e.g., Chloroquine, Artemisinin), and vehicle control (e.g., DMSO).

-

Sterile, black, 96-well flat-bottom microtiter plates.

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.

-

SYBR Green I dye (10,000x stock in DMSO).

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Incubator with a hypoxic gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.

2. Methodology:

-

Drug Plate Preparation:

-

Prepare serial dilutions of Antimalarial Agent 7 and control drugs in cRPMI in a separate 96-well plate.

-

Transfer 25 µL of each drug dilution to the corresponding wells of the black assay plate in duplicate or triplicate.

-

Add 25 µL of cRPMI with the appropriate vehicle concentration to control wells (drug-free and background).

-

-

Parasite Suspension Preparation:

-

Prepare a parasite suspension of sorbitol-synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in cRPMI.

-

-

Incubation:

-

Add 175 µL of the parasite suspension to the wells containing the drug dilutions.

-

Add 175 µL of uninfected erythrocytes (2% hematocrit) to background control wells.

-

Incubate the plates for 72 hours at 37°C in the hypoxic gas mixture.

-

-

Lysis and Staining:

-

After incubation, seal and freeze the plates at -20°C or -80°C to lyse the erythrocytes.

-

Prepare the SYBR Green I working solution by diluting the 10,000x stock to 1x in lysis buffer.

-

Thaw the plates and add 100 µL of the SYBR Green I working solution to each well.

-

Mix gently and incubate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader.

-

Subtract the average background fluorescence (from uninfected red blood cells) from all other readings.

-

Calculate the percentage of parasite growth inhibition relative to the drug-free control wells.

-

Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a non-linear regression dose-response curve.

-

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is used to determine the concentration of Antimalarial Agent 7 that is toxic to a human cell line.

1. Materials and Reagents:

-

Human cell line (e.g., HepG2, human liver carcinoma).

-

Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Antimalarial Agent 7 and vehicle control (DMSO).

-

Sterile, clear, 96-well flat-bottom microtiter plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Absorbance plate reader (570 nm).

-

Humidified incubator with 5% CO2 at 37°C.

2. Methodology:

-

Cell Seeding:

-

Harvest and count the HepG2 cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 18-24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of Antimalarial Agent 7 in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.

-

Include wells with vehicle control (untreated cells) and a positive control for toxicity if available.

-

Incubate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percent viability against the log of the drug concentration and fitting to a dose-response curve.

-

Protocol 3: In Vitro Drug Combination Assay

This assay is used to determine if Antimalarial Agent 7 acts synergistically, additively, or antagonistically with a known antimalarial drug. The SYBR Green I protocol is adapted for this purpose.

1. Methodology:

-

Plate Preparation:

-

Prepare serial dilutions of Antimalarial Agent 7 and a partner drug (e.g., Artemisinin) in perpendicular gradients on a 96-well plate (a "checkerboard" layout).

-

This creates wells with varying concentrations of each drug alone and in combination.

-

-

Assay Procedure:

-

Follow the steps outlined in Protocol 1 for adding the synchronized parasite culture, incubating, and performing the SYBR Green I assay.

-

-

Data Analysis:

-

Calculate the IC50 for each drug alone and for the fixed-ratio combinations.

-

Analyze the data using isobologram analysis or by calculating the Fractional Inhibitory Concentration (FIC) index.

-

ΣFIC = FIC of Drug A + FIC of Drug B , where FIC A = (IC50 of A in combination) / (IC50 of A alone).

-

Interpretation: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4.0 indicates an additive effect; ΣFIC > 4.0 indicates antagonism.

-

-

References

- 1. Selectivity index (SI): Significance and symbolism [wisdomlib.org]

- 2. Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

Application Notes and Protocols for "Antimalarial Agent 7" in Murine Models of Malaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium parasites necessitate the development of novel antimalarials with new mechanisms of action. "Antimalarial agent 7" is a potent, preclinical candidate that inhibits Plasmodium falciparum ATP4 (PfATP4), an essential ion pump on the parasite's plasma membrane.[1][2] Murine models of malaria are critical for the in vivo evaluation of such novel compounds, providing essential data on efficacy, safety, and pharmacokinetics that bridge the gap between in vitro activity and potential clinical use.[3][4]

These application notes provide detailed protocols for evaluating the in vivo efficacy of "Antimalarial agent 7" using the standard murine malaria model, Plasmodium berghei.

Mechanism of Action: PfATP4 Inhibition

"Antimalarial agent 7" targets PfATP4, a P-type ATPase responsible for maintaining low cytosolic Na+ concentrations in the malaria parasite by actively exporting Na+ ions.[5] Inhibition of this pump leads to a rapid influx and accumulation of Na+, disrupting the parasite's intracellular ion homeostasis. This ionic imbalance is catastrophic for the parasite, triggering a cascade of events that lead to cell death. As PfATP4 is essential for the parasite and absent in mammals, it represents a highly selective and promising drug target.

Caption: Mechanism of action of Antimalarial Agent 7 via inhibition of the PfATP4 sodium pump.

Experimental Protocols

The most widely used primary in vivo assay for assessing antimalarial efficacy is the 4-day suppressive test, also known as Peters' test. This test evaluates the ability of a compound to suppress parasite growth during the early stages of infection.

Materials and Preparation

-

Parasite Strain: Plasmodium berghei (e.g., ANKA strain, chloroquine-sensitive).

-

Experimental Animals: Swiss albino or ICR mice (female, 18-22g).

-

Drug Formulation:

-

"Antimalarial agent 7"

-

Vehicle: A standard vehicle for oral administration is 7% Tween 80 and 3% ethanol in distilled water. Prepare fresh daily.

-

Positive Control: Chloroquine (CQ) at 10 mg/kg.

-

Negative Control: Vehicle only.

-

-

Equipment: Syringes, oral gavage needles, microscope, glass slides, Giemsa stain, methanol.

Experimental Workflow: 4-Day Suppressive Test

Caption: Workflow for the 4-day suppressive test in a P. berghei mouse model.

Detailed Procedure

-

Parasite Inoculation (Day 0):

-

Collect blood from a P. berghei-infected donor mouse with a rising parasitemia of 20-30%.

-

Dilute the infected blood with a saline solution to achieve a final concentration of 1 x 10^7 infected red blood cells (iRBCs) in every 0.2 mL.

-

Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the parasite suspension.

-

-

Grouping and Drug Administration (Day 0 to Day 3):

-

Two to four hours post-infection, randomly assign the mice into experimental groups (n=5 per group).

-

Group 1: Vehicle Control (e.g., 7% Tween 80, 3% ethanol)

-

Group 2: Positive Control (e.g., Chloroquine, 10 mg/kg)

-

Groups 3-5: "Antimalarial agent 7" at various doses (e.g., 10, 30, 100 mg/kg)

-

-

Administer the first dose of the respective treatments via oral gavage (p.o.).

-

Continue daily administration at the same time for four consecutive days (Day 0, 1, 2, and 3).

-

-

Parasitemia Determination (Day 4):

-

On Day 4 (approximately 96 hours after infection), collect a drop of blood from the tail vein of each mouse to prepare a thin blood smear.

-

Fix the smear with 100% methanol and allow it to air dry.

-

Stain the slide with a freshly prepared 10% Giemsa solution for 15-20 minutes.

-

Under a microscope with an oil immersion objective, count the number of iRBCs among at least 1000 total RBCs to determine the percentage of parasitemia.

-

-

Data Analysis:

-

Calculate the average percent parasitemia for each group.

-

Determine the percent inhibition of parasite growth using the following formula: % Inhibition = 100 - [ (Mean parasitemia of treated group) / (Mean parasitemia of vehicle control group) ] x 100

-

Monitor the mice daily for up to 30 days to record survival time. Mice that are aparasitemic on day 30 are considered cured.

-

Data Presentation

Disclaimer: The following quantitative data are illustrative and provided as a representative example for "Antimalarial agent 7". Actual results must be determined experimentally.

Table 1: Efficacy of "Antimalarial Agent 7" in the 4-Day Suppressive Test

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 (± SD) | Percent Inhibition (%) | Mean Survival Time (Days) |

| Vehicle Control | - | 25.4 ± 3.1 | 0 | 7.2 |

| Chloroquine | 10 | 0.1 ± 0.05 | 99.6 | >30 (Cured) |

| Agent 7 | 10 | 14.0 ± 2.5 | 44.9 | 12.5 |

| Agent 7 | 30 | 5.1 ± 1.8 | 79.9 | 21.8 |

| Agent 7 | 100 | 0.5 ± 0.2 | 98.0 | >30 (Cured) |

Table 2: Dose-Response Evaluation of "Antimalarial Agent 7"

| Dose (mg/kg) | Percent Inhibition (%) |

| 3 | 15.2 |

| 10 | 44.9 |

| 30 | 79.9 |

| 50 | 91.5 |

| 100 | 98.0 |

| Calculated Values | |

| ED₅₀ | 12.5 mg/kg |

| ED₉₀ | 45.8 mg/kg |

(ED₅₀/ED₉₀ values are determined by probit analysis of the dose-response data)

Conclusion and Further Steps

The protocols outlined provide a standardized framework for the initial in vivo assessment of "Antimalarial agent 7". A strong performance in the 4-day suppressive test, demonstrating significant, dose-dependent reduction in parasitemia, would warrant further preclinical evaluation. Subsequent studies could include:

-

Curative and Prophylactic Tests: To assess the compound's ability to clear established infections and prevent infection, respectively.

-

Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Humanized Mouse Models: For compounds showing high potency, testing against P. falciparum in humanized mouse models (e.g., NOD-scid IL-2Rγnull mice engrafted with human erythrocytes) can provide more clinically relevant efficacy data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application Notes and Protocols for In Vivo Evaluation of Antimalarial Agent 7 (AN3661)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 7, identified as the benzoxaborole compound 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (also known as AN3661 ), is a potent novel compound with significant activity against multiple strains of Plasmodium falciparum, including those resistant to standard antimalarial drugs. Its preclinical development has demonstrated promising efficacy in murine models of malaria, making it a compound of high interest for further investigation. This document provides detailed application notes and standardized protocols for the in vivo evaluation of Antimalarial Agent 7 (AN3661) in mouse models.

Quantitative Data Summary

The in vivo efficacy of Antimalarial Agent 7 (AN3661) has been demonstrated in various mouse models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vivo Efficacy of Antimalarial Agent 7 (AN3661) against Plasmodium berghei

| Animal Model | Parasite Strain | Dosing Regimen | Efficacy Metric | Result | Citation |

| Swiss mice | P. berghei (Anka strain) | Oral, twice daily (8 doses) | ED90 | 0.20 mg/kg | [1] |

| Swiss mice | P. berghei (Anka strain) | Oral, daily (4 doses) | ED90 | 0.32 mg/kg | [1] |

| Swiss mice | P. berghei (Anka strain) | 10 mg/kg, oral, b.i.d. for 4 days | Curative | No detectable blood parasites at day 23 post-infection | [1] |

Table 2: In Vivo Efficacy of Antimalarial Agent 7 (AN3661) against Plasmodium falciparum

| Animal Model | Parasite Strain | Dosing Regimen | Efficacy Metric | Result | Citation |

| NOD/SCID Il2rg null mice | P. falciparum (3D70087/N9) | Oral | ED90 | 0.58 mg/kg | [1] |

Experimental Protocols

The following protocols are based on established methodologies for in vivo antimalarial drug testing and the available data for Antimalarial Agent 7 (AN3661).

Protocol 1: Four-Day Suppressive Test (Peter's Test)

This is the standard and most widely used method for assessing the in vivo antimalarial activity of a compound against a newly initiated infection.

Objective: To evaluate the schizonticidal activity of Antimalarial Agent 7 (AN3661) by its ability to suppress parasitemia in mice.

Materials:

-

Test Compound: Antimalarial Agent 7 (AN3661)

-

Parasite: Plasmodium berghei (e.g., ANKA strain)

-

Animals: Swiss albino mice (female, 18-22 g)

-

Vehicle (Recommended): While the exact vehicle used in the primary studies for AN3661 is not specified, a common and effective vehicle for oral administration of similar compounds is a mixture of 10% DMSO, 40% PEG 400, and 50% sterile water. The compound should be fully dissolved to form a clear solution.

-

Positive Control: Chloroquine (5 mg/kg)

-

Negative Control: Vehicle alone

-

Equipment: Oral gavage needles, syringes, microscope, glass slides, Giemsa stain, methanol.

Procedure:

-

Parasite Inoculation (Day 0):

-

Collect blood from a donor mouse with a rising parasitemia (20-30%).

-

Dilute the blood with a suitable buffer (e.g., Alsever's solution or saline) to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.

-

Infect experimental mice intraperitoneally (IP) with 0.2 mL of the diluted infected blood.

-

-

Drug Administration (Day 0 to Day 3):

-

Randomly assign the infected mice into experimental groups (n=5 per group): Vehicle control, positive control, and Antimalarial Agent 7 (AN3661) at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

-

Two to four hours after infection, administer the first dose of the respective treatments via oral gavage.

-

Continue daily oral administration for four consecutive days (Day 0, 1, 2, and 3).

-

-

Monitoring of Parasitemia (Day 4):

-

On the fifth day (Day 4), collect a thin blood smear from the tail vein of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total red blood cells under a microscope with an oil immersion lens.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of suppression of parasitemia for each treated group relative to the vehicle control group using the following formula: % Suppression = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] x 100

-

Calculate the ED50 and ED90 values by probit analysis of the dose-response data.

-

Protocol 2: Rane's Curative Test

This test evaluates the ability of a compound to clear an established infection.

Objective: To assess the curative potential of Antimalarial Agent 7 (AN3661) on an established P. berghei infection.

Procedure:

-

Parasite Inoculation (Day 0):

-

Follow the same procedure as in the 4-Day Suppressive Test.

-

-

Drug Administration (Day 3 to Day 6):

-

On Day 3 post-infection, confirm the establishment of infection by checking for parasitemia.

-

Initiate treatment with Antimalarial Agent 7 (AN3661), vehicle, or positive control.

-

Administer the treatments daily for four consecutive days.

-

-

Monitoring:

-

Monitor parasitemia daily from Day 3 until it is cleared or the animal succumbs to the infection.

-

Monitor the survival of the mice for up to 30 days.

-

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the general workflow for the 4-Day Suppressive Test.

Caption: Workflow for the 4-Day Suppressive Test of Antimalarial Agent 7.

Logical Relationship of Key Experimental Components

This diagram shows the logical connections between the different elements of the in vivo study.

Caption: Logical flow of an in vivo antimalarial efficacy study.

References

Application Notes & Protocols: High-Throughput Screening for Novel Antimalarial Agents

Topic: High-Throughput Screening Methods for "Antimalarial Agent 7" Analogs

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents. High-throughput screening (HTS) of large compound libraries is a critical strategy in identifying novel chemical scaffolds with potent antiplasmodial activity. This document provides detailed application notes and protocols for the high-throughput screening of analogs of a hypothetical lead compound, "Antimalarial Agent 7," presumed to be a 4-aminoquinoline derivative. The described assays are designed to identify compounds that inhibit parasite growth and to subsequently investigate their potential mechanism of action.

The primary screening assay is a whole-organism HTS method that quantifies parasite growth by measuring DNA content using the fluorescent dye 4′,6-diamidino-2-phenylindole (DAPI).[1][2][3] This assay is robust, cost-effective, and amenable to automation. A secondary, mechanism-based assay is also described, focusing on the inhibition of hemozoin biocrystallization, a common target for quinoline-based antimalarials.[4][5]

Primary High-Throughput Screening: P. falciparum Growth Inhibition Assay

This assay is designed to screen large compound libraries for inhibitors of P. falciparum asexual blood-stage growth.

Experimental Workflow

Caption: Workflow for the primary high-throughput screening of antimalarial compounds.

Experimental Protocol

1. Materials and Reagents:

-

P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strains)

-

Human erythrocytes

-

Complete culture medium (RPMI 1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

384-well black, clear-bottom microplates

-

Compound library plates (compounds dissolved in DMSO)

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution

-

Saponin lysis buffer

-

Phosphate-buffered saline (PBS)

-

Automated liquid handling systems

-

Fluorescence plate reader

2. Parasite Culture and Synchronization:

-

Maintain continuous cultures of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Synchronize parasite cultures to the ring stage by treatment with 5% sorbitol.

3. Assay Procedure:

-

Using an automated liquid handler, dispense approximately 20 nL of compound solutions (at a concentration of 10 mM in DMSO) into 384-well assay plates. This results in a final screening concentration of 10 µM.

-

Prepare a synchronized ring-stage parasite culture at 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Dispense 30 µL of the parasite culture into each well of the compound-containing plates.

-

Include appropriate controls on each plate:

-

Negative control: Wells with parasites and DMSO only (0% inhibition).

-

Positive control: Wells with parasites and a known antimalarial drug (e.g., chloroquine) at a concentration that gives maximal inhibition (100% inhibition).

-

-

Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

After incubation, add DAPI staining solution to each well to a final concentration of 2 µM to stain the parasite DNA.

-

Incubate for at least 1 hour at room temperature in the dark.

-

Read the fluorescence intensity on a plate reader with excitation at ~358 nm and emission at ~461 nm.

4. Data Analysis:

-

Calculate the percentage of parasite growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_DMSO - Fluorescence_background))

-

Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further analysis.

-

For hit compounds, perform dose-response experiments to determine the 50% inhibitory concentration (IC₅₀) value.

Data Presentation

Table 1: Primary Screening and Dose-Response Data for "Antimalarial Agent 7" Analogs

| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC₅₀ (nM) vs. 3D7 Strain | IC₅₀ (nM) vs. Dd2 Strain |

| Agent 7-A | 95.2 | 15.8 | 150.3 |

| Agent 7-B | 88.7 | 25.1 | 245.8 |

| Agent 7-C | 45.3 | >1000 | >1000 |

| Chloroquine | 99.8 | 20.5 | 200.1 |

Secondary Confirmatory Assay: Hemozoin Inhibition Assay

This assay is used to determine if the mechanism of action of the hit compounds involves the inhibition of hemozoin formation, a pathway targeted by many 4-aminoquinoline antimalarials.

Logical Relationship of Hemozoin Inhibition

References

- 1. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Induction of Resistance to Antimalarial Agent 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts. Understanding the mechanisms by which resistance develops to novel antimalarial compounds is crucial for predicting and mitigating its clinical impact. These application notes provide detailed protocols for the in vitro induction of resistance to Antimalarial Agent 7, a hypothetical compound, in P. falciparum. The methodologies described herein are based on established principles of experimental evolution and are designed to facilitate the characterization of resistance phenotypes and genotypes. In vitro selection of drug resistance in pathogens like P. falciparum can provide critical insights into the genetic basis of resistance, which can help in predicting and containing its spread in clinical settings[1][2].

Key Experimental Objectives

-

To select for and establish P. falciparum parasite lines with reduced susceptibility to Antimalarial Agent 7.

-

To quantify the level of resistance by determining the fold-increase in the 50% inhibitory concentration (IC50).

-

To identify potential genetic markers associated with resistance through whole-genome sequencing.

-

To characterize the fitness of resistant parasite lines.

Experimental Protocols

Continuous Drug Pressure Method

This method involves the continuous exposure of a parasite culture to a constant, sublethal concentration of Antimalarial Agent 7.

a. Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human erythrocytes (O+)

-

Antimalarial Agent 7 stock solution (in DMSO)

-